Geranyltriphenylphosphoniumbromide
Overview
Description
Geranyltriphenylphosphoniumbromide is a chemical compound with the molecular formula C28H32BrP. It is a quaternary phosphonium salt, which is often used in organic synthesis and various scientific research applications. This compound is known for its stability and reactivity, making it a valuable reagent in the field of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Geranyltriphenylphosphoniumbromide can be synthesized through the reaction of geranyl bromide with triphenylphosphine. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at elevated temperatures. The general reaction scheme is as follows:
Geranyl Bromide+Triphenylphosphine→this compound
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of microwave irradiation to enhance the reaction rate and yield. This method allows for the efficient production of the compound with high purity and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
Geranyltriphenylphosphoniumbromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form geranyltriphenylphosphonium oxide.
Reduction: It can be reduced to form geranyltriphenylphosphonium hydride.
Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Geranyltriphenylphosphonium oxide.
Reduction: Geranyltriphenylphosphonium hydride.
Substitution: Various substituted geranyltriphenylphosphonium derivatives depending on the nucleophile used.
Scientific Research Applications
Geranyltriphenylphosphoniumbromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of Wittig reagents.
Biology: Employed in the study of cellular processes and as a probe for mitochondrial function.
Medicine: Investigated for its potential therapeutic applications, including its role in drug delivery systems.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of geranyltriphenylphosphoniumbromide involves its ability to interact with various molecular targets. In biological systems, it can penetrate cell membranes and accumulate in mitochondria due to its lipophilic nature. This accumulation can affect mitochondrial function and cellular energy production.
Comparison with Similar Compounds
Similar Compounds
- Methyltriphenylphosphonium bromide
- Ethyltriphenylphosphonium bromide
- Benzyltriphenylphosphonium bromide
Uniqueness
Geranyltriphenylphosphoniumbromide is unique due to its geranyl group, which imparts specific reactivity and biological properties. This distinguishes it from other triphenylphosphonium salts, which may have different alkyl or aryl groups.
Properties
IUPAC Name |
[(2E)-3,7-dimethylocta-2,6-dienyl]-triphenylphosphanium;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32P.BrH/c1-24(2)14-13-15-25(3)22-23-29(26-16-7-4-8-17-26,27-18-9-5-10-19-27)28-20-11-6-12-21-28;/h4-12,14,16-22H,13,15,23H2,1-3H3;1H/q+1;/p-1/b25-22+; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDQDLILIBAEFO-OSMRDGEFSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C)C.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/C)C.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32BrP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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